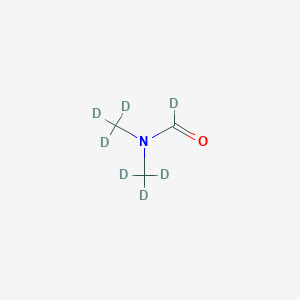
2-Chloro-5-hydroxypyrimidine
Overview
Description
2-Chloro-5-hydroxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactivity and Properties :
- "The effect of 5-substituents on the reactivity of 2-chloro- and 2-hydroxy-pyrimidines" by Hannout and Johnson (1982) discusses how the reactivity of 5-substituted 2-chloropyrimidines varies systematically with para σ- values. This study is significant for understanding the chemical behavior of compounds like 2-Chloro-5-hydroxypyrimidine (Hannout & Johnson, 1982).
Photochemistry :
- Research on "Photochemistry of 2-chloropyrimidine" by Lindqvist et al. (2002) investigates the formation of 2-hydroxypyrimidine under specific conditions, highlighting the significance of this compound in photochemical reactions (Lindqvist et al., 2002).
Synthetic Applications :
- Pews (1990) describes the synthesis of 2-t-butyl-5-hydroxypyrimidine through hydrolysis of 2-t-butyl-5-halopyrimidines, which includes this compound (Pews, 1990).
Two-Photon Absorption Enhancement :
- Liu et al. (2008) studied the aggregation of hydroxypyrimidine derivatives, revealing significant enhancements in two-photon absorption and fluorescence, underlining the potential optical applications of this compound (Liu et al., 2008).
Antiviral Applications :
- "5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues with antiviral activity" by Hocková et al. (2003) discusses the synthesis and evaluation of various pyrimidine derivatives, including this compound, for potential antiviral applications (Hocková et al., 2003).
Pharmaceutical Applications :
- Kuvaeva et al. (2022) focus on the synthesis and potential pharmaceutical application of hydroxypyrimidine derivatives, highlighting the development of new medicines (Kuvaeva et al., 2022).
Superoxide Reactions :
- "The Chemical Reactions of Superoxide with Halopyrimidines" by Ha and Chang-Ok (1989) examines how superoxide reacts with halopyrimidines, including this compound, to produce hydroxypyrimidines (Ha & Chang-Ok, 1989).
Safety and Hazards
Future Directions
2-Chloro-5-hydroxypyrimidine and its derivatives have potential applications in various fields. For instance, 5-chloro-2-hydroxypyridine derivatives with push-pull electron structure have been used to enable durable and efficient perovskite solar cells . Furthermore, the reaction of hydroxypyrimidines with phosphorous oxychloride (POCl3) is a simple procedure known for over 100 years and used widely in preparing chlorinated pyrimidine final products or intermediates for further transformations .
Mechanism of Action
- Primary Targets : 2-Chloro-5-hydroxypyrimidine interacts with specific molecular targets within cells. While the exact targets may vary depending on the context, one notable interaction involves copper complexes, where it acts as a donor ligand in the zwitterionic form (5-chloropyridinium-2-olate) .
Target of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2-Chloro-5-hydroxypyrimidine plays a role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of tandospirone derivatives
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is used in the synthesis of tandospirone derivatives
Temporal Effects in Laboratory Settings
It is known that the compound is stored under inert gas at 2-8°C
Properties
IUPAC Name |
2-chloropyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGPIHXNWPTGNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562027 | |
| Record name | 2-Chloropyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4983-28-2 | |
| Record name | 2-Chloropyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-pyrimidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)









